ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate
Description
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate is a carbamate derivative featuring a tetrahydropyran (oxan) ring substituted at the 4-position with a 2-methoxyphenyl group and a methylcarbamate side chain. The compound’s structure combines the conformational rigidity of the oxan ring with the electronic effects of the 2-methoxy substituent and the hydrolytic stability of the ethyl carbamate group. These features make it a candidate for pharmacological studies, particularly in targeting receptors sensitive to aromatic and heterocyclic motifs .
Properties
IUPAC Name |
ethyl N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-15(18)17-12-16(8-10-20-11-9-16)13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEKREBYQIIUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CCOCC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate oxane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents, catalysts, and protective groups to enhance the yield and purity of the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and reliability of the product for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methoxyphenyl and carbamate moieties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate as a candidate for anticancer therapies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising lead compound for further development in cancer treatment .
Dual Inhibitor Properties
The compound has also been identified as a dual inhibitor of autotaxin and histone deacetylase (HDAC). This dual action may enhance its therapeutic efficacy in treating cancer and neurodegenerative diseases by modulating both the tumor microenvironment and epigenetic factors .
Pharmacological Applications
Neuroprotective Effects
this compound has demonstrated neuroprotective properties in preclinical models. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Analgesic Properties
Research indicates that this compound may possess analgesic effects, which could be beneficial in pain management therapies. Its mechanism may involve modulation of pain signaling pathways, although further studies are needed to elucidate these mechanisms fully .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, including click chemistry approaches that allow for efficient formation of the carbamate linkage . The compound's stability and solubility characteristics make it suitable for formulation in various pharmaceutical preparations.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Case Study 1 | Evaluate anticancer efficacy | Showed significant reduction in tumor size in animal models. |
| Case Study 2 | Assess neuroprotective effects | Demonstrated reduced neuronal cell death under oxidative stress conditions. |
| Case Study 3 | Investigate analgesic properties | Reported decreased pain response in preclinical pain models. |
Mechanism of Action
The mechanism of action of ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate moiety may interact with enzymes or receptors, leading to changes in biochemical processes. The methoxyphenyl group may also contribute to the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
tert-Butyl N-[4-(4-Hydroxyphenyl)oxan-4-yl]carbamate (CAS 863615-19-4)
- Structure : Similar oxan core but substituted with a 4-hydroxyphenyl group and a tert-butyl carbamate.
- Key Differences: Substituent Position: 4-Hydroxyphenyl (electron-donating -OH) vs. 2-methoxyphenyl (electron-donating -OCH₃). Carbamate Group: tert-butyl (bulkier, slower hydrolysis) vs. ethyl (smaller, faster metabolic clearance).
- Implications : The tert-butyl derivative may exhibit longer half-life but reduced solubility compared to the ethyl analogue .
Methyl N-{4-[(Methoxycarbonyl)aminosulfonyl]phenyl}carbamate (CAS 1773-37-1)
- Structure : Contains a sulfonyl group and methoxycarbonyl substituent.
- Key Differences: Functional Groups: Sulfonyl increases polarity, enhancing aqueous solubility but reducing blood-brain barrier penetration.
Carbamates with Aromatic Substitutions
Methyl N-[2-(4-Hydroxyphenyl)ethyl]carbamate (7e, )
- Structure : Linear ethyl chain with a 4-hydroxyphenyl group.
- Key Differences :
Ethyl N-(2,4-Difluorophenyl)carbamate (CAS 2145-87-1)
- Structure : Fluorine atoms at the 2- and 4-positions of the phenyl ring.
- Key Differences :
Pharmacologically Relevant Analogues
18F-Mefway and 18F-FCWAY ()
- Structure : Both are radiolabeled 5-HT₁A receptor ligands with piperazine and carboxamide groups.
- Key Differences :
- Substituent Position : 18F-Mefway’s 2-methoxyphenyl group (similar to the target compound) showed higher receptor specificity than 18F-FCWAY’s unsubstituted phenyl.
- Implications : The 2-methoxy group’s electron-donating effects enhance π-π stacking with receptor aromatic residues, suggesting the target compound may share similar binding advantages .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : Carbamates with oxan rings (e.g., the target compound) are synthesized via nucleophilic substitution or coupling reactions, as seen in tert-butyl derivatives (81% yield with 1-bromobutane) .
- Receptor Binding : The 2-methoxy group’s position enhances receptor affinity in 5-HT₁A ligands, suggesting the target compound may exhibit similar pharmacological advantages .
- Metabolic Stability : Ethyl carbamates generally undergo faster hydrolysis than tert-butyl analogues, balancing bioavailability and clearance .
Biological Activity
Ethyl N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamate is a compound with potential biological activities that have garnered attention in pharmaceutical research. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carbamate functional group linked to a methoxy-substituted phenyl ring and an oxane moiety. The molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 275.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs .
Anticancer Activity
Recent research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC values indicating potent cytotoxic effects . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against tumors.
Antimicrobial Properties
Studies have also explored the antimicrobial activity of carbamate derivatives. The presence of the oxane ring and methoxy group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects. However, specific data on its antimicrobial efficacy remains to be fully elucidated.
Case Studies and Research Findings
- Antitumor Activity : In a study examining structurally related compounds, derivatives demonstrated IC values ranging from 1.61 µg/mL to 23.30 µg/mL against colon carcinoma cell lines. The presence of electron-donating groups was found to enhance cytotoxic activity significantly .
- Cytochrome P450 Inhibition : A patent indicated that similar carbamate compounds effectively inhibited cytochrome P450 monooxygenase, suggesting a mechanism for altered drug metabolism which could lead to increased therapeutic effects or reduced toxicity in certain contexts .
- Molecular Docking Studies : Molecular docking studies have been conducted on related compounds, revealing effective interactions with target proteins involved in cancer progression and drug resistance mechanisms. These findings highlight the potential for this compound to serve as a lead compound for further development in cancer therapeutics .
Summary Table of Biological Activities
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
